molecular formula C6H9Cl2NO2 B15172733 3-Methylglutamoyl dichloride CAS No. 921607-45-6

3-Methylglutamoyl dichloride

Cat. No.: B15172733
CAS No.: 921607-45-6
M. Wt: 198.04 g/mol
InChI Key: JQSYOMVCNJDLBR-UHFFFAOYSA-N
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Description

3-Methylglutamoyl dichloride is an organic compound characterized by the presence of two chlorine atoms attached to a 3-methylglutamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylglutamoyl dichloride typically involves the chlorination of 3-methylglutamic acid. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. The process generally requires an inert atmosphere and controlled temperature to ensure the selective formation of the dichloride compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. Large-scale reactors with precise temperature and pressure controls are employed. The use of continuous flow systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Methylglutamoyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylglutamic acid and hydrochloric acid.

    Reduction: The compound can be reduced to 3-methylglutamoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents like dichloromethane (CH₂Cl₂), and mild bases (e.g., triethylamine).

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH₄, typically in anhydrous ether solvents.

Major Products:

    Amides, esters, and thioesters: from substitution reactions.

    3-Methylglutamic acid: from hydrolysis.

    3-Methylglutamoyl alcohol: from reduction.

Scientific Research Applications

3-Methylglutamoyl dichloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Potential precursor for drug development, particularly in designing molecules with specific functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methylglutamoyl dichloride primarily involves its reactivity towards nucleophiles. The compound’s electrophilic carbon centers, due to the presence of chlorine atoms, make it highly reactive. This reactivity allows it to form covalent bonds with nucleophilic sites on other molecules, facilitating various chemical transformations.

Molecular Targets and Pathways:

    Nucleophilic substitution: Targets nucleophilic functional groups (e.g., -NH₂, -OH, -SH) on molecules.

    Hydrolysis: Involves interaction with water molecules, leading to the cleavage of the C-Cl bond.

    Reduction: Targets the carbonyl group, converting it to an alcohol.

Comparison with Similar Compounds

3-Methylglutamoyl dichloride can be compared with other similar compounds such as:

    3-Methylglutamic acid: The parent compound, which lacks the reactive chlorine atoms.

    3-Methylglutamoyl bromide: Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.

    3-Methylglutamoyl fluoride: Another halogenated derivative with distinct chemical properties.

Uniqueness: The presence of two chlorine atoms in this compound makes it particularly reactive and versatile in chemical synthesis, distinguishing it from its analogs with different halogens or without halogenation.

Properties

CAS No.

921607-45-6

Molecular Formula

C6H9Cl2NO2

Molecular Weight

198.04 g/mol

IUPAC Name

2-amino-3-methylpentanedioyl dichloride

InChI

InChI=1S/C6H9Cl2NO2/c1-3(2-4(7)10)5(9)6(8)11/h3,5H,2,9H2,1H3

InChI Key

JQSYOMVCNJDLBR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)Cl)C(C(=O)Cl)N

Origin of Product

United States

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